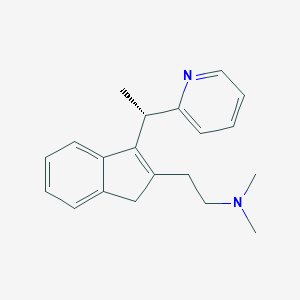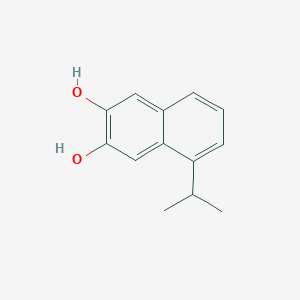
5-Isopropylnaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropylnaphthalene-2,3-diol is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline powder that is used in various scientific research applications. This compound is known for its unique biochemical and physiological effects, which make it an important tool for researchers.
Mechanism Of Action
The mechanism of action of 5-Isopropylnaphthalene-2,3-diol is not fully understood. However, it is believed that this compound interacts with various cellular components such as proteins, enzymes, and DNA. This interaction can lead to changes in cellular activity, which can affect various physiological processes.
Biochemical And Physiological Effects
5-Isopropylnaphthalene-2,3-diol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, 5-Isopropylnaphthalene-2,3-diol has been shown to have anti-cancer properties, which can inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Isopropylnaphthalene-2,3-diol in lab experiments include its unique biochemical and physiological effects, which make it an important tool for researchers. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using 5-Isopropylnaphthalene-2,3-diol in lab experiments is its potential toxicity. This compound can be harmful if ingested or inhaled, and precautions should be taken when handling it.
Future Directions
There are several future directions for research involving 5-Isopropylnaphthalene-2,3-diol. One area of interest is the development of new synthetic methods for this compound. Additionally, researchers are interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Finally, there is a need for further research into the mechanism of action of 5-Isopropylnaphthalene-2,3-diol, which could lead to a better understanding of its biochemical and physiological effects.
Synthesis Methods
The synthesis of 5-Isopropylnaphthalene-2,3-diol involves the reaction of 5-isopropylnaphthalene with potassium permanganate. The reaction is carried out in the presence of sulfuric acid and water. The resulting product is then purified using various techniques such as recrystallization, distillation, and chromatography.
Scientific Research Applications
5-Isopropylnaphthalene-2,3-diol has various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. It is also used in the preparation of various chemicals such as fragrances, dyes, and pharmaceuticals. This compound is also widely used in the study of the biochemical and physiological effects of naphthalene derivatives.
properties
CAS RN |
113458-96-1 |
|---|---|
Product Name |
5-Isopropylnaphthalene-2,3-diol |
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-propan-2-ylnaphthalene-2,3-diol |
InChI |
InChI=1S/C13H14O2/c1-8(2)10-5-3-4-9-6-12(14)13(15)7-11(9)10/h3-8,14-15H,1-2H3 |
InChI Key |
RTCBOPXHBRRIQJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=CC(=C(C=C21)O)O |
Canonical SMILES |
CC(C)C1=CC=CC2=CC(=C(C=C21)O)O |
synonyms |
2,3-Naphthalenediol, 5-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



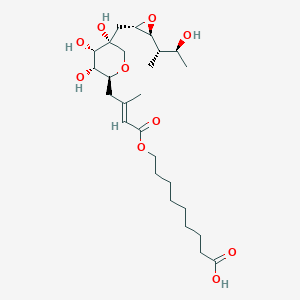
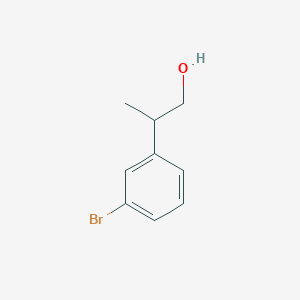
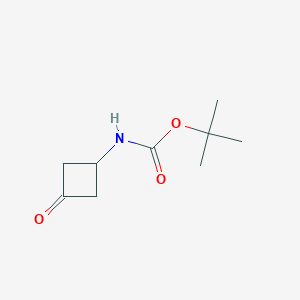
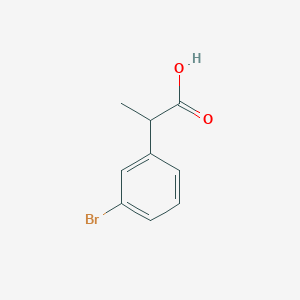
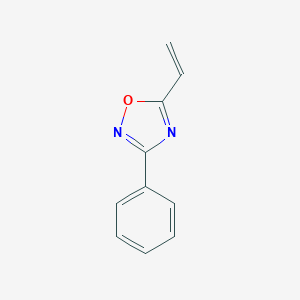
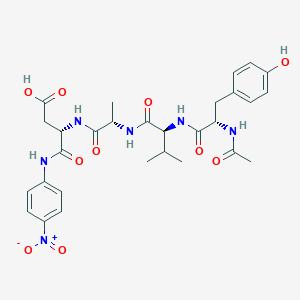
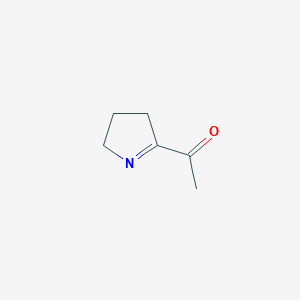
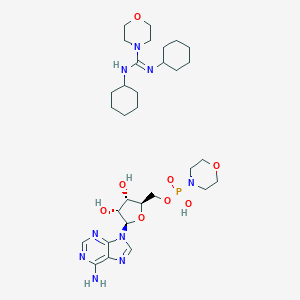
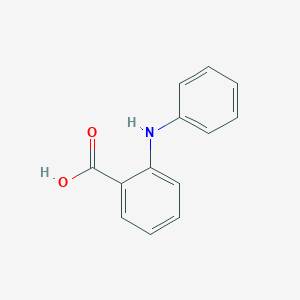
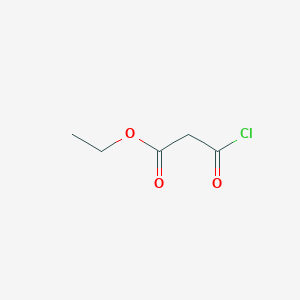
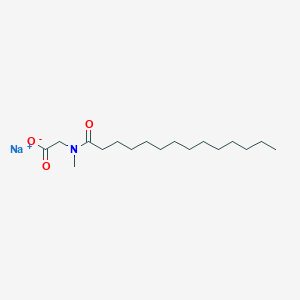
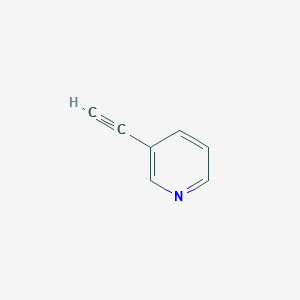
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
